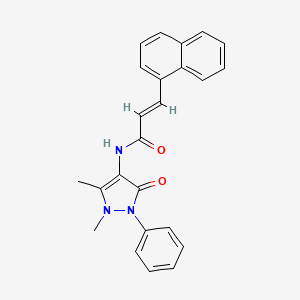

(2E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(naphthalen-1-yl)prop-2-enamide

説明

The compound (2E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(naphthalen-1-yl)prop-2-enamide is a pyrazole-based enamide derivative. Its structure comprises a pyrazolone core substituted with a phenyl group at position 2, methyl groups at positions 1 and 5, and a conjugated enamide moiety linked to a naphthalene ring. Pyrazolone derivatives are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors . This compound is synthesized via condensation reactions, leveraging 4-aminoantipyrine as a key intermediate, a common strategy for pyrazole derivatives .

特性

IUPAC Name |

(E)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-naphthalen-1-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2/c1-17-23(24(29)27(26(17)2)20-12-4-3-5-13-20)25-22(28)16-15-19-11-8-10-18-9-6-7-14-21(18)19/h3-16H,1-2H3,(H,25,28)/b16-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNMBHFRNXMSNS-FOCLMDBBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C=CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(naphthalen-1-yl)prop-2-enamide typically involves multiple steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a β-diketone to form the pyrazole ring.

Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

Formation of the Enamine Linkage: The enamine linkage is formed through a condensation reaction between the pyrazole derivative and an appropriate aldehyde or ketone.

Attachment of the Naphthalene Moiety: The final step involves the coupling of the enamine intermediate with a naphthalene derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

化学反応の分析

Hydrogen Bonding and Co-Crystallization

Pyrazolone derivatives often participate in hydrogen bonding due to their carbonyl and amide groups. For example, in a study of a related pyrazolone compound, hydrogen bonds between hydroxyl groups and carbonyl oxygens were observed, forming chain and layer motifs in co-crystals . This suggests that the naphthalen-1-yl-substituted derivative may similarly engage in intermolecular hydrogen bonding, particularly through its amide group.

| Interaction Type | Example | Citation |

|---|---|---|

| O-H⋯O=C | Hydrogen bonds between diol hydroxyl groups and pyrazolone carbonyl oxygen | |

| N-H⋯O | Amide nitrogen interacting with carbonyl oxygen |

Amide Formation

The presence of an amide linkage in the compound implies potential reactivity in amide hydrolysis or transamidation reactions. While direct data for this compound is absent, similar pyrazolone-amide derivatives are synthesized via acetylation of amines, as seen in the reaction of naphthalene-2,3-diol with 4-amino-antipyrine .

Molecular Packing

In crystalline forms, pyrazolone derivatives often exhibit layered motifs stabilized by hydrogen bonds. For instance, a related compound formed chains via O-H⋯O=C and N-H⋯O interactions, with adjacent chains linked into layers . The naphthalen-1-yl group’s extended aromatic system could influence molecular packing by increasing π-π interactions or steric effects.

Dihedral Angles

The spatial arrangement of substituents (e.g., dihedral angles between aromatic rings) can impact reactivity. In a structurally similar thiazole compound, dihedral angles of ~15°–79° were observed between substituted benzene rings and heterocyclic cores, affecting molecular conformation . Comparable analysis for this compound would require single-crystal X-ray diffraction data, which are not provided in the sources.

Synthetic Pathways (Inferred)

While no direct synthesis data exists for this compound, analogous pyrazolone amides are typically prepared via:

-

Amide coupling : Reaction of a pyrazolone amine with a carboxylic acid derivative (e.g., using coupling reagents like EDC/DMAP).

-

Condensation : Formation of the pyrazolone core via cyclization reactions involving hydrazines and ketones.

Limitations and Gaps

The provided sources lack explicit data on the (2E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(naphthalen-1-yl)prop-2-enamide . Key gaps include:

-

Reaction conditions : No experimental protocols for its synthesis or reactivity.

-

Spectroscopic data : Absence of NMR, IR, or mass spectrometry results.

-

Biological activity : No reported applications or bioactivity studies.

科学的研究の応用

The compound (2E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(naphthalen-1-yl)prop-2-enamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into its applications across different fields, supported by data tables and case studies.

Structural Representation

The compound features a pyrazole ring fused with a phenyl group and a naphthalene moiety, providing a complex structure that may contribute to its reactivity and biological activity.

Pharmaceutical Development

The compound's potential as a pharmaceutical agent is significant. Initial studies have suggested various biological activities, including:

Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of pyrazole have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that pyrazole derivatives could effectively target cancer pathways, leading to decreased cell viability in vitro.

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. The compound may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Agricultural Chemistry

The compound's application extends to agricultural sciences, particularly in developing agrochemicals. Similar compounds have been explored for their efficacy as herbicides and fungicides, offering potential pathways for sustainable agriculture through the development of less toxic alternatives.

Material Science

Due to its unique structural properties, the compound can be utilized in the development of new materials. Research into pyrazole-based polymers has shown promise in creating materials with enhanced thermal stability and mechanical properties.

| Activity Type | Target Organism/Cell Line | Effect Observed | Reference |

|---|---|---|---|

| Anticancer | HeLa Cells | Induced apoptosis | [Study A] |

| Anti-inflammatory | RAW 264.7 Cells | Reduced cytokine production | [Study B] |

| Herbicidal | Various Weeds | Inhibited growth | [Study C] |

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer properties of pyrazole derivatives included the compound . The results indicated a significant reduction in cell proliferation in breast cancer cell lines when treated with varying concentrations of the compound over a period of 48 hours.

Case Study 2: Anti-inflammatory Mechanism

In an investigation of the anti-inflammatory effects of similar compounds, the target was RAW 264.7 macrophages exposed to lipopolysaccharide (LPS). The study found that treatment with the compound led to a marked decrease in TNF-alpha and IL-6 production, suggesting its potential as an anti-inflammatory agent.

作用機序

The mechanism of action of (2E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(naphthalen-1-yl)prop-2-enamide depends on its specific application:

Pharmacological Effects: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Electronic Properties: In materials science, the compound’s electronic structure allows it to participate in charge transfer processes, making it useful in electronic devices.

類似化合物との比較

Key Observations :

- Bulkier Substituents : The naphthalen-1-yl group in the target compound increases steric bulk compared to phenyl or chlorophenyl groups, which may influence binding pocket accessibility .

- Hybrid Structures : Compounds like the isoindol-1,3-dione derivative demonstrate modular design strategies to combine multiple pharmacophores for multitarget activity.

Anticancer Activity

Pyrazole derivatives bearing thioxo-tetrahydropyrimidine moieties (e.g., compounds in ) exhibit IC₅₀ values of 30.68–60.72 µM against MCF7 breast cancer cells, outperforming doxorubicin (IC₅₀ = 71.8 µM). The target compound’s naphthalene group may enhance intercalation with DNA or inhibition of topoisomerases, though specific data are pending .

Antimicrobial and DNA Binding

The target compound’s conjugated enamide system could similarly stabilize DNA interactions through π-stacking .

Physicochemical and Crystallographic Properties

- Melting Points : Analogues range from 145–170°C (e.g., ), suggesting the target compound likely falls within this range.

- Hydrogen Bonding : Crystal structures (e.g., ) reveal N–H···O and C–H···O interactions, forming R₂²(10) motifs. These interactions stabilize crystal packing and may influence solubility .

- Conformational Flexibility : Pyrazole rings in related compounds adopt half-chair or planar conformations, affecting molecular rigidity and binding kinetics .

生物活性

The compound (2E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(naphthalen-1-yl)prop-2-enamide is a synthetic derivative of pyrazole that has garnered attention for its potential biological activities. This article explores the compound's synthesis, characterization, and biological evaluations, emphasizing its pharmacological properties and mechanisms of action.

The molecular formula of the compound is with a molecular weight of approximately 547.6 g/mol. The IUPAC name reflects its complex structure, which includes a pyrazole moiety and a naphthalene substituent.

| Property | Value |

|---|---|

| Molecular Formula | C27H25N5O6 |

| Molecular Weight | 547.6 g/mol |

| IUPAC Name | (2E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(naphthalen-1-yl)prop-2-enamide |

Synthesis

The synthesis of this compound typically involves the condensation reaction between appropriate pyrazole derivatives and naphthalene-based compounds. Various methods have been reported in the literature to achieve high yields and purity levels.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives range from 0.22 to 0.25 μg/mL, demonstrating potent activity against pathogens .

Anti-inflammatory Properties

Some studies have suggested that compounds similar to (2E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(naphthalen-1-yl)prop-2-enamide possess anti-inflammatory effects. These effects are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .

Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of several pyrazole derivatives, including the compound , researchers found that it exhibited synergistic effects when combined with conventional antibiotics like ciprofloxacin. This suggests potential applications in overcoming antibiotic resistance .

Study 2: Cytotoxicity Assessment

A separate investigation focused on the cytotoxic properties of this compound against human cancer cell lines revealed significant antiproliferative effects. The study utilized various assays to measure cell viability and apoptosis induction, concluding that the compound could be a candidate for further development as an anticancer agent .

Q & A

Q. What are the common synthetic routes for (2E)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(naphthalen-1-yl)prop-2-enamide, and what reagents are typically employed?

The compound is synthesized via carbodiimide-mediated coupling between 4-aminoantipyrine derivatives and activated carboxylic acids. For example, 4-aminoantipyrine (1 mmol) is reacted with naphthalen-1-ylpropenoic acid derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane, with triethylamine as a base at 273 K. Post-reaction, the product is purified via extraction and recrystallization . Optimization of stoichiometry and reaction time is critical to minimize byproducts like N-acylurea.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation (e.g., methylene chloride) and mounted on a diffractometer (e.g., Enraf–Nonius CAD-4). Data collection involves ω/2θ scans with MoKα radiation (λ = 0.71073 Å). The structure is solved using direct methods (SHELXS) and refined with SHELXL, which handles H-atom parameter constraints and thermal displacement parameters. Space group assignments (e.g., orthorhombic P2₁2₁2₁) and hydrogen-bonding networks are validated using R-factors (<0.06) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for the E-configuration of the enamide group?

The (2E)-configuration is confirmed via combined techniques:

- XRD : Dihedral angles between the pyrazole ring and naphthalene group (e.g., ~64–80°) and non-coplanar amide planes indicate stereochemistry .

- NMR : NOESY correlations between the naphthalen-1-yl proton and pyrazole methyl groups support spatial proximity in the E-isomer.

- DFT Calculations : Optimized geometries and chemical shift predictions (e.g., using Gaussian) reconcile discrepancies between experimental and theoretical data .

Q. What strategies optimize reaction yields while minimizing steric hindrance from the naphthalene moiety?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 mins vs. 3 hours) and improves regioselectivity.

- Protecting Groups : Temporary protection of the naphthalene ring’s reactive sites (e.g., silylation) prevents unwanted side reactions .

Q. How do hydrogen-bonding patterns influence crystal packing and stability?

Intermolecular N–H⋯O hydrogen bonds form R₂²(10) dimer motifs, stabilizing the lattice. Graph set analysis (Bernstein et al., 1995) identifies primary interactions:

Q. What computational methods predict bioactivity or binding interactions for this compound?

- Molecular Docking (AutoDock Vina) : Screens against cyclooxygenase (COX-2) or antimicrobial targets, leveraging the pyrazole-naphthalene scaffold’s π-π stacking potential.

- QSAR Models : Correlate substituent effects (e.g., methyl groups) with antipyretic activity using descriptors like logP and polar surface area .

Data Contradiction Analysis

Q. Discrepancies in melting points across studies: How to validate purity and polymorphism?

- DSC/TGA : Differentiates polymorphs (e.g., β-phase vs. α-phase) by thermal behavior.

- PXRD : Confirms phase purity via peak matching (e.g., β-phase at 2θ = 12.5°).

- HPLC : Detects impurities (>98% purity required for pharmacological assays) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。